

Meta-analysis of clinical trials involving Prexasertib in various cancers

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Prexasertib in Oncology: A Comparative Meta-Analysis of Clinical Trials

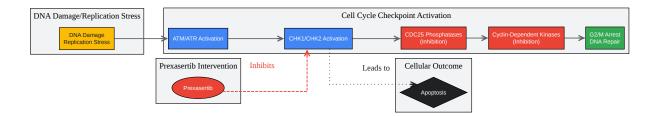
For Researchers, Scientists, and Drug Development Professionals

Prexasertib (LY2606368), a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), has been investigated in numerous clinical trials across a spectrum of malignancies. By targeting the DNA damage response (DDR) pathway, Prexasertib aims to induce synthetic lethality in cancer cells with underlying genomic instability. This guide provides a meta-analysis of key clinical trial data, comparing the efficacy and safety of Prexasertib as a monotherapy and in combination with other anti-cancer agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to offer a comprehensive resource for the scientific community.

Mechanism of Action: Targeting the DNA Damage Response

Prexasertib functions by inhibiting CHK1 and CHK2, serine/threonine kinases that are critical regulators of the cell cycle and DNA repair.[1] In response to DNA damage or replication stress, these kinases are activated and orchestrate cell cycle arrest, allowing time for DNA repair. By blocking CHK1 and CHK2, Prexasertib prevents this crucial repair process, leading to the accumulation of DNA damage and ultimately, apoptotic cell death, particularly in cancer cells with compromised DNA repair mechanisms.[1]





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Prexasertib's inhibition of the CHK1/CHK2 signaling pathway.

Efficacy of Prexasertib Monotherapy

Clinical investigations have evaluated Prexasertib as a single agent in various cancer types, with notable activity observed in tumors characterized by high levels of replication stress and/or defects in DNA damage repair pathways.



Cancer Type	Clinical Trial	Phase	Key Efficacy Results	Reference
High-Grade Serous Ovarian Cancer (BRCA wild-type)	NCT02203513	II	Objective Response Rate (ORR): 33% in per-protocol population.	[2][3]
Squamous Cell Carcinoma (SCC) of the Anus	NCT01115790	lb	ORR: 15%; Clinical Benefit Rate (CBR) at 3 months: 23%.	[4][5]
SCC of the Head and Neck (SCCHN)	NCT01115790	lb	ORR: 5%; CBR at 3 months: 28%.	[4][5]
Squamous Non- Small Cell Lung Cancer (sqNSCLC)	NCT01115790	lb	CBR at 3 months: 44%.	[4][5]

Efficacy of Prexasertib in Combination Therapies

To enhance its anti-tumor activity, Prexasertib has been studied in combination with various agents, including chemotherapy, PARP inhibitors, and immunotherapy.



Combinatio n	Cancer Type	Clinical Trial	Phase	Key Efficacy Results	Reference
Prexasertib + Olaparib	High-Grade Serous Ovarian Cancer (BRCA- mutant, PARP inhibitor- resistant)	NCT0305714 5	I	4 of 18 patients achieved a partial response.	[6][7]
Prexasertib + Cisplatin- Radiotherapy	Locally Advanced Head and Neck Squamous Cell Carcinoma (HNSCC)	NCT0255564 4	lb	ORR: 71.4% (Part A).	[8]
Prexasertib + Cetuximab- Radiotherapy	Locally Advanced HNSCC	NCT0255564 4	lb	ORR: 83.3% (Part B).	[8]

Safety and Tolerability

Across clinical trials, the most common treatment-related adverse events (AEs) associated with Prexasertib are hematologic toxicities.



Adverse Event (Grade ≥3)	Monotherapy (NCT01115790)	Combination with Olaparib (NCT03057145)
Neutropenia	71% (Grade 4)	86%
Leukopenia	Not specified	83%
Thrombocytopenia	Not specified	66%
Anemia	Not specified	72%
Febrile Neutropenia	12%	DLT observed

Experimental Protocols NCT01115790: Prexasertib Monotherapy in Advanced Solid Tumors

- Study Design: A Phase I, multicenter, non-randomized, open-label trial with dose-escalation and dose-expansion cohorts.[4][5][9]
- Patient Population: Patients with advanced or metastatic solid tumors, including expansion cohorts for squamous cell carcinomas.[4][9]
- Dosing: Prexasertib was administered as a 1-hour intravenous infusion at the recommended Phase II dose of 105 mg/m² on day 1 of a 14-day cycle.[4][5]
- Endpoints: The primary objectives were to evaluate safety and tolerability and to determine the recommended Phase II dose. Secondary objectives included assessing anti-tumor activity.[9]

NCT02203513: Prexasertib in Recurrent High-Grade Serous Ovarian Cancer

- Study Design: An open-label, single-center, two-stage, proof-of-concept Phase II study.[2][3]
- Patient Population: Women with measurable, recurrent high-grade serous or high-grade endometrioid ovarian carcinoma with known BRCA wild-type status.[2]

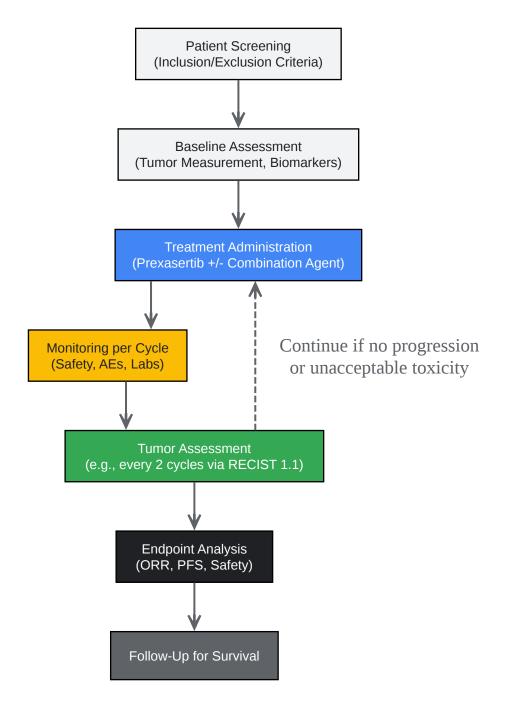


- Dosing: Intravenous Prexasertib 105 mg/m² administered over 1 hour every 14 days in 28day cycles.[3]
- Endpoints: The primary endpoint was investigator-assessed tumor response based on RECIST version 1.1.[3]

NCT03057145: Prexasertib in Combination with Olaparib

- Study Design: A Phase I, open-label, 3+3 dose-escalation study.[6][7]
- Patient Population: Patients with advanced solid tumors.
- Dosing: Prexasertib was administered intravenously on days 1 and 15 of a 28-day cycle, in combination with an attenuated dose of oral Olaparib on days 1-5 and 15-19. The recommended Phase II dose was Prexasertib at 70 mg/m² with Olaparib at 100 mg twice daily.[6]
- Endpoints: The primary objectives were to determine the maximum tolerated dose and the recommended Phase II dose of the combination.[7]





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A generalized workflow for a Prexasertib clinical trial.

Conclusion

Prexasertib has demonstrated clinical activity as both a monotherapy and in combination with other anticancer agents in various tumor types, particularly those with inherent dependencies on the CHK1/CHK2 pathway for survival. The manageable, though notable, hematologic



toxicity profile requires careful patient monitoring. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from Prexasertib and on exploring novel combination strategies to further enhance its therapeutic potential.

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